molecular formula C22H29FN3O9P B2899945 Sofosbuvir D6

Sofosbuvir D6

Cat. No.: B2899945
M. Wt: 535.5 g/mol
InChI Key: TTZHDVOVKQGIBA-FMYNZQRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-7977 D6, also known as Sofosbuvir D6, is a deuterium-labeled version of Sofosbuvir. Sofosbuvir is a nucleotide analogue that inhibits the hepatitis C virus (HCV) RNA polymerase NS5B, which is crucial for viral replication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Sofosbuvir .

Scientific Research Applications

GS-7977 D6 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Target of Action

Sofosbuvir D6, also known as Sofosbuvir, is a direct-acting antiviral agent primarily targeting the Hepatitis C Virus (HCV) . The primary target of Sofosbuvir within the HCV is the NS5B protein , an RNA-dependent RNA polymerase . This protein is essential for the transcription of Hepatitis C viral RNA and is responsible for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It is metabolized into its active form, the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . By incorporating into the HCV RNA, it inhibits the NS5B polymerase, thereby blocking the replication of the virus .

Biochemical Pathways

Sofosbuvir undergoes intracellular activation to form the active triphosphate GS-461203 . The metabolic pathway to its corresponding 5’-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate is described .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for GS-331007, a predominant circulating metabolite, are achieved between 3.5 and 4 hours post-dose . The elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed as Sofosbuvir and/or its metabolites into the systemic circulation .

Result of Action

The result of Sofosbuvir’s action is the inhibition of HCV replication, leading to a reduction in the viral load . This leads to significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Sofosbuvir is influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance the efficacy of Sofosbuvir . It is often used in combination with other antivirals such as Ledipasvir, Velpatasvir, Daclatasvir, Simeprevir, Elbasvir, Grazoprevir, Ribavirin, Peginterferon alfa-2a, or Peginterferon alfa-2b . The genotype of the HCV also influences the action of Sofosbuvir .

Safety and Hazards

The most common side effects of Sofosbuvir include fatigue, headache, nausea, and trouble sleeping . More detailed safety data can be found in the Safety Data Sheet .

Future Directions

Efficient large-scale manufacture of sofosbuvir will be an enormously important goal in eradicating hepatitis C across the globe . The development of novel synthetic routes could aid in the mass production of a future treatment of COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS-7977 D6 involves the incorporation of deuterium atoms into the Sofosbuvir moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of GS-7977 D6 follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of intermediates, purification, and final product formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

GS-7977 D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and analogues of GS-7977 D6, which are used for further pharmacokinetic and metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GS-7977 D6 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Sofosbuvir. The deuterium labeling allows for more precise tracking and analysis in scientific studies .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-FMYNZQRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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